![molecular formula C9H10N4O2 B1364318 methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate](/img/structure/B1364318.png)
methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with an appropriate cyanoacrylate ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate can be compared with other pyrazole derivatives, such as:
3-amino-5-methyl-1H-pyrazole: Similar in structure but lacks the cyano and ester groups, resulting in different reactivity and applications.
5-methyl-1H-pyrazol-3-amine: Another related compound with distinct chemical properties and uses.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system, offering unique biological activities and synthetic applications.
The uniqueness of methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13) |
InChI Key |
RNHRBUSPEBFSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


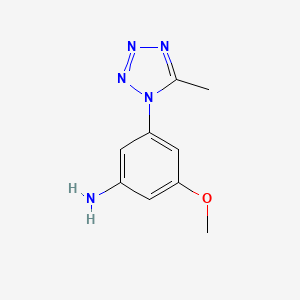

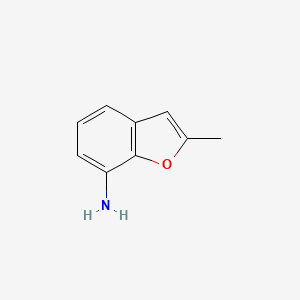
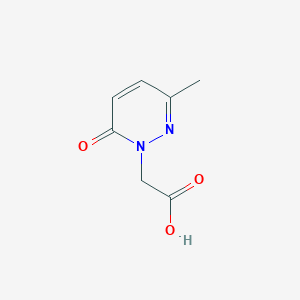

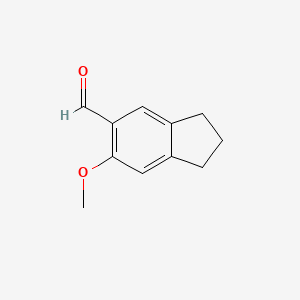
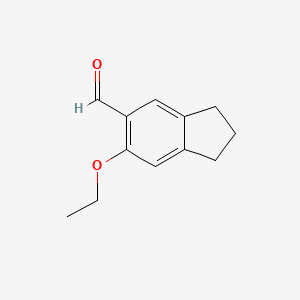
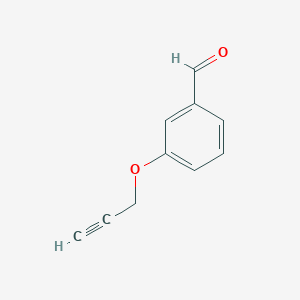
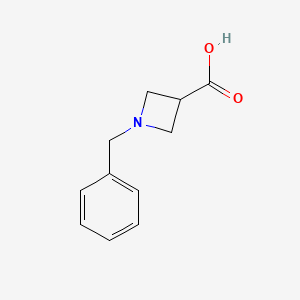
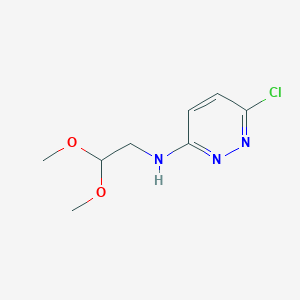
![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)
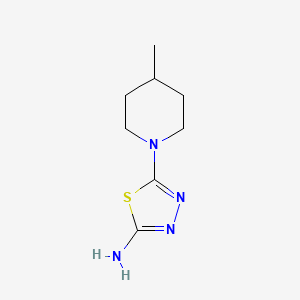
![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)

